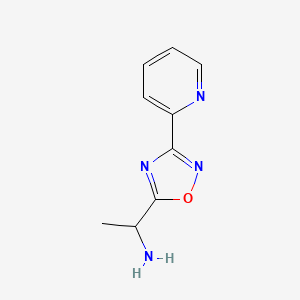

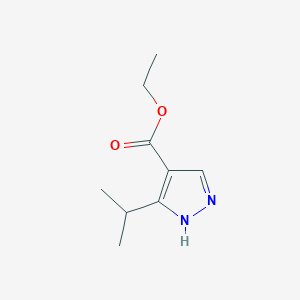

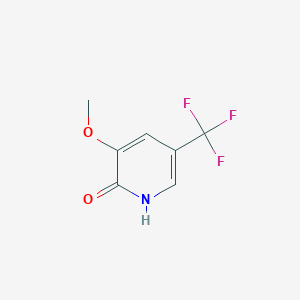

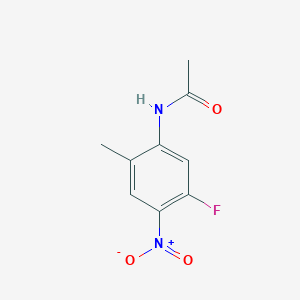

![molecular formula C14H21BO4 B1344769 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol CAS No. 741699-47-8](/img/structure/B1344769.png)

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol

概要

説明

“2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol” is a chemical compound with the molecular formula C14H21BO4 . It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, mass spectroscopy, and X-ray diffraction . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .科学的研究の応用

Understanding Phenolic Compounds and Their Derivatives

Environmental Behavior and Degradation

Phenoxy acids, as part of a broader category of phenolic compounds, are known for their high solubility in water and weak absorption in soil, making them highly mobile and susceptible to transport to aquatic environments. Studies have shown that phenoxy acids can undergo various transformation processes in the water environment, including hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role in their degradation (Muszyński, Brodowska, & Paszko, 2019).

Biological Activities

The bioactivities of phenolic compounds, including antioxidative, anti-inflammatory, antimicrobial, and antitumor properties, are well-documented in the literature. For example, caffeic acid derivatives, a class of phenolic acids, have been extensively studied for their antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties (Pei, Ou, Huang, & Ou, 2016). Such properties are indicative of the potential biological and pharmacological applications of structurally related compounds.

Environmental and Health Impacts

The environmental occurrence, fate, and potential health impacts of synthetic phenolic antioxidants (SPAs), which share functional groups with the compound , have been a subject of recent research. These compounds, used to retard oxidative reactions in various products, have been found in different environmental matrices and are associated with potential health risks due to their endocrine-disrupting effects and toxicity (Liu & Mabury, 2020).

特性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8,16H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFCCAMEIIUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。